N,N-Dimethyl-1H-pyrrole-1-sulfonamide
Description
Its structure features a dimethylamine group attached to the sulfonamide moiety at the 1-position of the pyrrole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in magnesiation reactions to generate formylated or arylated derivatives (e.g., 2-formyl-N,N-dimethylpyrrole-1-sulfonamide and N,N-Dimethyl-N’-[phenyl(1H-pyrrol-2yl)methylene]sulfamide) . Its reactivity is attributed to the electron-deficient nature of the sulfonamide group, which facilitates deprotonation and subsequent functionalization.
Properties
IUPAC Name |
N,N-dimethylpyrrole-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-7(2)11(9,10)8-5-3-4-6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGBZDMJGFCBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1H-pyrrole-1-sulfonamide typically involves the reaction of pyrrole with sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride derivative, which then reacts with dimethylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1H-pyrrole-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions often require the presence of a base and are conducted in polar solvents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Anticancer Properties
N,N-Dimethyl-1H-pyrrole-1-sulfonamide serves as a building block for synthesizing potential drug candidates. Its derivatives have been explored for their antibacterial properties, particularly against resistant strains of bacteria. For instance, modifications of sulfonamide structures have been shown to enhance antimicrobial efficacy, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 50 µg/mL against various pathogens .
In cancer research, compounds derived from this compound have been investigated for their ability to inhibit the growth of multidrug-resistant cancer cells. A notable study identified a dual-targeting inhibitor that effectively suppressed the Wnt/β-catenin signaling pathway and demonstrated potent activity against colorectal and triple-negative breast cancer cells, highlighting the potential of pyrrole derivatives in cancer therapy .
Chemical Biology
Enzyme Inhibition Studies
The compound has been utilized as a probe in enzyme interaction studies. Its sulfonamide group mimics para-aminobenzoic acid (PABA), allowing it to inhibit dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis. This mechanism is critical for developing new antibiotics targeting bacterial growth . The structural modifications of this compound can lead to varied biological activities, including selective inhibition of human carbonic anhydrases (hCAs), which are implicated in various diseases, including cancer .
Materials Science
Development of Antimicrobial Polymers
Recent studies have explored the incorporation of this compound into polymer matrices to enhance antimicrobial properties. For example, the modification of chitosan with sulfonamide derivatives resulted in improved antimicrobial activity against both Gram-positive and Gram-negative bacteria . This application is particularly relevant in developing biomedical materials with inherent antibacterial properties.
Table 1: Summary of Key Studies on this compound Applications
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1H-pyrrole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
N,N-Dimethyl-1H-pyrrole-1-sulfonamide is a compound of interest within the field of medicinal chemistry due to its biological activity, particularly as an antibacterial and anti-inflammatory agent. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
This compound functions primarily through its structural similarity to para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis. By inhibiting this enzyme, the compound disrupts bacterial growth and replication, making it a potential candidate for antibacterial therapies.
Antibacterial Activity
Research has demonstrated that compounds containing the pyrrole structure exhibit significant antibacterial properties. For instance, derivatives of pyrrole have shown minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against various bacterial strains, with notable efficacy against Staphylococcus aureus compared to Escherichia coli .
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrolyl Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | E. coli |
Anti-inflammatory Activity
In addition to its antibacterial properties, this compound has been studied for its anti-inflammatory effects, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Compounds derived from pyrrole structures have been shown to inhibit these enzymes effectively, indicating potential use in treating inflammatory conditions .
Case Studies
Recent studies have focused on the synthesis and evaluation of new derivatives based on the pyrrole framework. For example, a series of pyrrolo[3,4-c]pyrroles were synthesized and tested for their ability to inhibit COX enzymes. Some compounds exhibited IC50 values lower than traditional anti-inflammatory drugs like Meloxicam, suggesting enhanced potency .
Table 2: Inhibitory Potency Against COX Enzymes
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |
|---|---|---|
| This compound | TBD | TBD |
| Meloxicam | 83.68 | 57.14 |
| Compound 3o | 69.56 | TBD |
Research Findings
Various studies have highlighted the biological potential of this compound and its derivatives:
- Antimicrobial Properties : A study modified chitosan with sulfonamide derivatives, resulting in enhanced antimicrobial properties at low concentrations . This highlights the versatility of sulfonamide compounds in improving existing materials.
- Structural Studies : The synthesis and characterization of new pyrrole derivatives have been conducted using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR), confirming their structures and biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
